molecular formula C11H11N5S B2846807 2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline CAS No. 792946-08-8

2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

Cat. No.: B2846807
CAS No.: 792946-08-8
M. Wt: 245.3
InChI Key: XTONFSXFVGLULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine are largely determined by its interactions with enzymes, proteins, and other biomolecules . The compound has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects

Cellular Effects

At the cellular level, 2-Methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine has been shown to influence cell function in several ways. For instance, it has demonstrated cytotoxic activities against certain cancer cell lines . It also appears to influence cell signaling pathways, gene expression, and cellular metabolism , although the specific mechanisms underlying these effects are still being investigated.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activity of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This suggests that the compound may exert its effects at least in part by interfering with enzyme function.

Metabolic Pathways

Given its inhibitory effects on Mtb shikimate dehydrogenase , it is likely that the compound interacts with enzymes or cofactors involved in the shikimate pathway.

Chemical Reactions Analysis

2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-6-8(4-3-5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTONFSXFVGLULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NN3C(=NN=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.